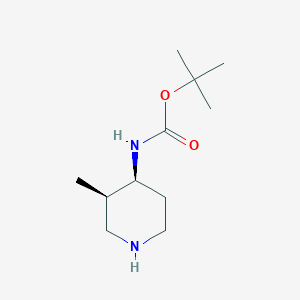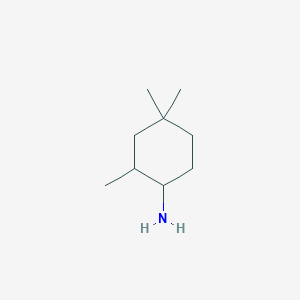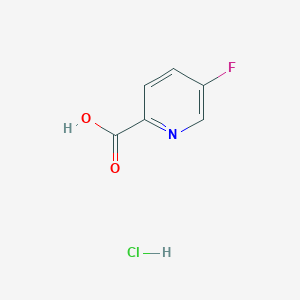
5-Cyanopyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-Cyanopyrazine-2-carboxylic acid is a pyrazine derivative . It contains 14 bonds in total, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .
Synthesis Analysis
The synthesis of 5-Cyanopyrazine-2-carboxylic acid can be achieved through the bioconversion of 2-cyanopyrazine using Agrobacterium sp. DSM 6336 . This process involves a two-enzyme-step bioconversion, resulting in a product concentration of 286 mM (40 g/l). After optimizing the isolation method, the total yield was 80% .Molecular Structure Analysis
The molecular structure of 5-Cyanopyrazine-2-carboxylic acid includes a six-membered ring and a carboxylic acid . It has a total of 14 bonds, including 1 rotatable bond, 1 double bond, 1 triple bond, and 6 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
5-Cyanopyrazine-2-carboxylic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules that interact with biological systems. For example, it has been used in the development of allosteric enhancers for the A1 adenosine receptor . These enhancers can modulate receptor activity, potentially leading to new therapeutic agents.
Flavor and Aroma Compounds
Pyrazines, including derivatives like 5-Cyanopyrazine-2-carboxylic acid , are known for their role in flavor and aroma. They are synthesized chemically or biologically and used as flavoring additives in the food industry. The formation of pyrazines is a common occurrence during the heating of food, contributing to the characteristic flavors of various products .
Antituberculous Agents
The bioconversion of 5-Cyanopyrazine-2-carboxylic acid to 5-hydroxypyrazine-2-carboxylic acid has been explored for the synthesis of new antituberculous agents. This process involves whole-cell biotransformation using specific bacterial strains, highlighting the compound’s potential in developing treatments for tuberculosis .
Organic Synthesis
As a versatile scaffold, 5-Cyanopyrazine-2-carboxylic acid is used in organic synthesis to create a variety of pyrazine derivatives. These derivatives have applications across multiple fields, including medicinal chemistry, where they are used to design compounds with potential biological activities .
Safety and Hazards
The safety data sheet for 5-Cyanopyrazine-2-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
5-Cyanopyrazine-2-carboxylic acid is a pyrazine compound . Pyrazines are a class of compounds that occur almost ubiquitously in nature It’s known that 5-hydroxypyrazine-2-carboxylic acid, a derivative of 5-cyanopyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents .
Mode of Action
DSM 6336 . This suggests that the compound may interact with its targets through biotransformation processes.
Biochemical Pathways
It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is prepared by whole-cell biotransformation from 2-cyanopyrazine via pyrazinecarboxylic acid . This suggests that the compound may affect the biochemical pathways involved in this biotransformation process.
Result of Action
It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents . This suggests that the compound may have potential antimycobacterial activity.
Eigenschaften
IUPAC Name |
5-cyanopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNLFBHQJKDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742139 | |
| Record name | 5-Cyanopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanopyrazine-2-carboxylic acid | |
CAS RN |
1211533-09-3 | |
| Record name | 5-Cyanopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)





![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)


![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)

![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)

